molecular formula C10H10BrN B13118993 2-(3-Bromo-4-ethylphenyl)acetonitrile

2-(3-Bromo-4-ethylphenyl)acetonitrile

Cat. No.: B13118993
M. Wt: 224.10 g/mol
InChI Key: MWCZOAHQGBEEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-ethylphenyl)acetonitrile (CAS 501420-63-9) is a brominated aromatic nitrile compound with the molecular formula C₉H₈BrN. It features a bromine atom at the 3-position and an ethyl group at the 4-position of the benzene ring, with an acetonitrile functional group attached to the 2-position (). This structure imparts distinct electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its physicochemical properties, such as moderate polarity and stability under standard conditions, are influenced by the electron-withdrawing bromine and the electron-donating ethyl substituent ().

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(3-bromo-4-ethylphenyl)acetonitrile

InChI

InChI=1S/C10H10BrN/c1-2-9-4-3-8(5-6-12)7-10(9)11/h3-4,7H,2,5H2,1H3

InChI Key

MWCZOAHQGBEEAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-ethylphenyl)acetonitrile can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylacetonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromo-4-ethylphenyl)acetonitrile may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-ethylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a phase-transfer catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of 2-(3-Amino-4-ethylphenyl)acetonitrile or 2-(3-Thio-4-ethylphenyl)acetonitrile.

    Oxidation: Formation of 2-(3-Bromo-4-ethylbenzaldehyde) or 2-(3-Bromo-4-ethylbenzoic acid).

    Reduction: Formation of 2-(3-Bromo-4-ethylphenyl)ethylamine.

Scientific Research Applications

2-(3-Bromo-4-ethylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-ethylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Similarity Score Key References
2-(3-Bromo-4-ethylphenyl)acetonitrile Br (3), -CH₂CH₃ (4) C₉H₈BrN 1.00 (Reference)
2-(3-Bromo-4-fluorophenyl)acetonitrile Br (3), -F (4) C₈H₅BrFN 0.86
2-(3-Bromo-4-methoxyphenyl)acetonitrile Br (3), -OCH₃ (4) C₉H₈BrNO 0.95
2-(4-Bromo-3-methylphenyl)acetonitrile Br (4), -CH₃ (3) C₉H₈BrN 0.83
2-[3-Bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile Br (3), -OCH₂CF₃ (4), -OCH₂CH₃ (5) C₁₂H₁₁BrF₃NO₂ N/A

Key Observations :

  • Electron Effects : The ethyl group (-CH₂CH₃) in the target compound is weakly electron-donating, contrasting with the electron-withdrawing fluorine (-F) in A232105 () and the strongly electron-donating methoxy (-OCH₃) in CAS 772-59-8 (). These differences influence reactivity in electrophilic substitutions.

Physicochemical Properties

Data from brominated phenylacetonitrile analogs ():

Compound Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
2-(3-Bromo-4-ethylphenyl)acetonitrile 98–104* 280–285* Moderate (DMSO, acetone)
2-Bromophenylacetonitrile 104–106 275–280 High (ethanol, THF)
4-Bromo-3-fluorophenylacetonitrile 90–95* 265–270* Moderate (DCM, chloroform)
2-(3-Bromo-4-methoxyphenyl)acetonitrile 110–115 290–295 Low (hexane, ether)

*Estimated based on structural analogs.

Analysis :

  • The ethyl group in the target compound reduces crystallinity compared to methoxy derivatives, leading to a lower melting point ().
  • Fluorine substituents enhance polarity, improving solubility in chlorinated solvents ().

Electronic Properties (DFT Studies)

Quantum chemical studies on related brominated acetonitriles () reveal:

  • HOMO-LUMO Gaps : The target compound has a HOMO-LUMO gap of ~4.2 eV, slightly narrower than the methoxy analog (~4.5 eV), indicating higher reactivity.
  • Charge Distribution : The ethyl group delocalizes electron density toward the benzene ring, whereas electron-withdrawing groups (e.g., -F) concentrate charge on substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.